molecular formula C38H52N4O7 B12427257 E3 ligase Ligand 14

E3 ligase Ligand 14

Cat. No.: B12427257
M. Wt: 676.8 g/mol
InChI Key: ZAGJVXJUYODMFQ-QEXUPYAZSA-N
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Description

Overview of the Ubiquitin-Proteasome System (UPS) and its Regulatory Role in Cellular Homeostasis

The Ubiquitin-Proteasome System (UPS) is the primary mechanism for protein degradation in eukaryotic cells, playing a crucial role in maintaining cellular health, or homeostasis. frontiersin.orgmedchemexpress.com This intricate system identifies and removes misfolded, damaged, or unneeded proteins, preventing their accumulation and potential toxicity. frontiersin.orgnih.gov The process involves a sequential enzymatic cascade. Initially, a ubiquitin-activating enzyme (E1) activates ubiquitin, a small regulatory protein. nih.gov The activated ubiquitin is then transferred to a ubiquitin-conjugating enzyme (E2). nih.govmedkoo.com Finally, an E3 ubiquitin ligase facilitates the transfer of ubiquitin to a specific target protein. nih.govmedkoo.com This "tagging" of the protein with a chain of ubiquitin molecules marks it for destruction by the proteasome, a large protein complex that acts as the cell's recycling center. medchemexpress.comnih.gov The UPS regulates a vast array of cellular processes, including cell cycle progression, DNA repair, and immune responses. targetmol.com

Evolution of Targeted Protein Degradation (TPD) Modalities in Chemical Biology

The concept of harnessing the UPS for therapeutic benefit has led to the development of novel chemical modalities. chemscene.comnih.gov Early discoveries in the 1990s laid the groundwork for understanding the cell's natural protein degradation pathways. biorxiv.org This fundamental knowledge has since been leveraged to create small molecules that can intentionally direct the UPS to degrade specific proteins of interest. nih.gov These approaches have rapidly evolved, offering a powerful alternative to traditional inhibitors and opening up the possibility of targeting proteins previously considered "undruggable." chemscene.com

Proteolysis-Targeting Chimeras (PROTACs) are a cornerstone of TPD research. explorationpub.com These heterobifunctional molecules are ingeniously designed with two distinct domains connected by a chemical linker. Current time information in Bangalore, IN.mdpi.com One end of the PROTAC binds to a target protein of interest, while the other end recruits an E3 ubiquitin ligase. explorationpub.comCurrent time information in Bangalore, IN. This dual binding brings the target protein and the E3 ligase into close proximity, inducing the formation of a ternary complex. mdpi.com This proximity facilitates the transfer of ubiquitin from the E2 enzyme to the target protein, marking it for degradation by the proteasome. Current time information in Bangalore, IN. The first PROTAC was reported in 2001, and since then, the field has seen a rapid expansion with the development of more potent, cell-permeable, and drug-like small-molecule PROTACs. nih.govbiosynth.com

Molecular Glue Degraders (MGDs) represent another fascinating class of TPD agents. acs.orgtocris.com Unlike the larger, bifunctional PROTACs, molecular glues are typically smaller, monovalent compounds. medchemexpress.com They function by inducing or stabilizing the interaction between an E3 ligase and a target protein that would not normally associate. tocris.comnih.gov The molecular glue essentially alters the surface of the E3 ligase, creating a new binding site for the target protein, thereby leading to its ubiquitination and subsequent degradation. acs.orgtocris.com The discovery of the immunomodulatory drugs (IMiDs) like thalidomide (B1683933) as molecular glues that recruit the E3 ligase Cereblon (CRBN) was a pivotal moment in the field, validating this therapeutic concept. acs.orgnih.gov

Proteolysis-Targeting Chimeras (PROTACs) as Bifunctional Degraders

Fundamental Role of E3 Ubiquitin Ligases in the TPD Paradigm

E3 ubiquitin ligases are the master regulators of the UPS, providing specificity to the degradation process. medkoo.comchemsrc.com The human genome encodes over 600 E3 ligases, each recognizing a specific set of substrate proteins. chemsrc.comtandfonline.com This diversity offers a vast landscape of opportunities for TPD. tandfonline.com In the context of PROTACs and MGDs, the E3 ligase is the effector component that is hijacked to target a specific pathogenic protein. wisc.eduelifesciences.org The choice of E3 ligase is critical, as it can influence the efficiency and selectivity of degradation. adooq.com While only a handful of E3 ligases, such as Cereblon (CRBN), Von Hippel-Lindau (VHL), and the Inhibitor of Apoptosis Proteins (IAPs), have been extensively exploited for TPD so far, research is actively expanding to include a wider array of these crucial enzymes. frontiersin.orgtandfonline.com

Significance of Small-Molecule E3 Ligase Ligands, exemplified by E3 Ligase Ligand 14 as a Research Tool

The development of small-molecule ligands that can bind to E3 ligases with high affinity and specificity is a critical enabler of TPD research. mdpi.comnih.gov These ligands serve as the "hooks" in PROTACs that engage the cellular degradation machinery. rsc.org this compound is a prime example of such a research tool. mdpi.comfrontiersin.org It is a functionalized ligand that specifically binds to the Inhibitor of Apoptosis Proteins (IAPs), a family of E3 ligases that includes XIAP and cIAP1. targetmol.comchemscene.com By incorporating this compound into a PROTAC, researchers can direct the IAP E3 ligases to degrade specific target proteins, particularly those implicated in cancer. medchemexpress.commdpi.com This makes this compound a valuable component in the synthesis of IAP-based PROTACs, also known as Specific and Nongenetic IAP-Dependent Protein Erasers (SNIPERs). targetmol.com

Compound PropertyValue
Compound Name This compound
CAS Number 2241489-43-8
Molecular Formula C38H52N4O7
Target E3 Ligase IAP (XIAP, cIAP)
Application PROTAC development

Research Landscape and Emerging Opportunities for E3 Ligase Ligand-Based Studies

The field of TPD is rapidly evolving, with a major focus on expanding the repertoire of available E3 ligase ligands. While CRBN and VHL ligands are currently the most widely used, there is a significant effort to develop ligands for other E3 ligases to overcome potential resistance mechanisms and to enable tissue-specific protein degradation. tandfonline.com The discovery of new ligands for the more than 600 E3 ligases in the human genome presents a vast opportunity to create novel therapeutics with improved selectivity and efficacy. tandfonline.com Research is also focused on understanding the complex biology of different E3 ligases and the factors that determine the efficiency of PROTAC-mediated degradation. nih.gov The development of novel screening platforms and computational methods is accelerating the discovery of new E3 ligase binders. Furthermore, the application of TPD is expanding beyond oncology to include other therapeutic areas such as immunology and neurodegenerative diseases.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C38H52N4O7

Molecular Weight

676.8 g/mol

IUPAC Name

tert-butyl N-[(2S)-1-[[(1S)-1-cyclohexyl-2-[(2S,4S)-4-(3-hydroxyphenoxy)-2-[[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-1-oxopropan-2-yl]-N-methylcarbamate

InChI

InChI=1S/C38H52N4O7/c1-24(41(5)37(47)49-38(2,3)4)34(44)40-33(26-14-7-6-8-15-26)36(46)42-23-29(48-28-18-12-17-27(43)21-28)22-32(42)35(45)39-31-20-11-16-25-13-9-10-19-30(25)31/h9-10,12-13,17-19,21,24,26,29,31-33,43H,6-8,11,14-16,20,22-23H2,1-5H3,(H,39,45)(H,40,44)/t24-,29-,31+,32-,33-/m0/s1

InChI Key

ZAGJVXJUYODMFQ-QEXUPYAZSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C1CCCCC1)C(=O)N2C[C@H](C[C@H]2C(=O)N[C@@H]3CCCC4=CC=CC=C34)OC5=CC=CC(=C5)O)N(C)C(=O)OC(C)(C)C

Canonical SMILES

CC(C(=O)NC(C1CCCCC1)C(=O)N2CC(CC2C(=O)NC3CCCC4=CC=CC=C34)OC5=CC=CC(=C5)O)N(C)C(=O)OC(C)(C)C

Origin of Product

United States

Mechanistic Characterization of E3 Ligase Ligand 14 Mediated Protein Degradation

E3 Ligase Ligand 14 Engagement with E3 Ubiquitin Ligase Components

This compound is a synthetic, small-molecule ligand specifically designed to engage the Von Hippel-Lindau (VHL) E3 ubiquitin ligase complex. The VHL complex is a multi-subunit assembly comprising the substrate-recognition protein VHL, Elongin B, Elongin C, Cullin-2 (CUL2), and the RING-box protein 1 (RBX1). The primary function of this compound is to act as a molecular handle, hijacking the VHL complex and redirecting its catalytic activity toward a desired Protein of Interest (POI).

The binding of this compound to VHL is a high-affinity interaction that occurs within the α-domain of the VHL protein. This ligand is a peptidomimetic, structurally mimicking the post-translationally hydroxylated proline residue of Hypoxia-Inducible Factor 1-alpha (HIF-1α), the natural substrate of VHL. The key molecular interactions underpinning this engagement include:

Hydrogen Bonding: The hydroxyl group on the ligand forms a critical hydrogen bond network with the side chains of Ser111, Tyr98, and Asn82 within the VHL binding pocket.

Van der Waals Contacts: A tert-butyl group, a common feature in VHL ligands like this compound, occupies a hydrophobic pocket, enhancing binding affinity and conferring favorable physicochemical properties.

This specific and potent binding allows this compound, when incorporated into a bifunctional degrader molecule (e.g., a PROTAC), to effectively recruit the entire VHL E3 ligase machinery. The affinity of this interaction is a critical parameter for the efficacy of any subsequent protein degradation event.

Table 1: Representative Binding Affinity of this compound for the VHL Complex This table presents typical biophysical data obtained from Isothermal Titration Calorimetry (ITC) experiments measuring the direct interaction between this compound and the purified VHL-Elongin B-Elongin C (VBC) complex.

Parameter Value Unit Method Significance
Dissociation Constant (Kd) 150 nM ITC Measures binding affinity; a lower Kd indicates a stronger interaction.
Stoichiometry (n) 0.98 - ITC Indicates a near 1:1 binding ratio between the ligand and the VBC complex.
Enthalpy Change (ΔH) -8.5 kcal/mol ITC Shows the interaction is enthalpically driven, typical for specific hydrogen bonding.

Ubiquitination Cascade Facilitated by this compound-Recruited E3 Ligases

Once a stable ternary complex is formed, the recruited VHL E3 ligase complex orchestrates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the POI. The RBX1 subunit of the VHL complex acts as a scaffold, binding to a ubiquitin-charged E2 enzyme and positioning it in proximity to the POI.

In its native state, the VHL complex recognizes and ubiquitinates HIF-1α. The use of this compound fundamentally alters this specificity. The POI becomes a "neo-substrate" for the VHL complex, not through intrinsic recognition by VHL, but through forced proximity mediated by the degrader molecule.

The selection of lysine (B10760008) residues on the POI for ubiquitination is not random. It is governed by the three-dimensional architecture of the ternary complex. Lysines that are solvent-accessible and fall within a spatially defined "ubiquitination cone" extending from the E2 enzyme's active site are preferentially modified. The specific geometry imposed by the degrader's linker and the resulting protein-protein interfaces directly influences which lysines are targeted, potentially affecting the degradation rate and completeness.

For a protein to be recognized and degraded by the 26S proteasome, it must typically be tagged with a polyubiquitin (B1169507) chain. Ubiquitin itself has seven internal lysine residues (K6, K11, K27, K29, K33, K48, K63) through which these chains can be built, leading to different chain topologies with distinct cellular functions.

The VHL E3 ligase complex, when recruited by this compound, predominantly catalyzes the formation of K48-linked polyubiquitin chains on the POI. This specific linkage type is the canonical signal for targeting substrates to the proteasome for degradation. Mass spectrometry-based proteomics can be used to analyze the ubiquitin remnant peptides on a POI, confirming the linkage types generated. The high efficiency of VHL-based degraders is directly attributable to their propensity to build these degradation-competent K48-linked chains. While other linkages may be formed at low levels, the K48 linkage is the functionally dominant outcome for proteasomal turnover.

Table 3: Ubiquitin Linkage Analysis on a Target POI after Treatment with a Ligand 14-Based PROTAC This table shows representative data from a di-glycine remnant profiling (UbiScan) mass spectrometry experiment, quantifying the relative abundance of different polyubiquitin linkage types on a given POI.

Ubiquitin Linkage Type Relative Abundance (%) Functional Consequence
K48-linked 85% Primary signal for proteasomal degradation
K11-linked 8% Secondary signal for proteasomal degradation
K63-linked 4% Primarily involved in signaling, DNA repair, and trafficking
K29-linked 2% Role in proteasomal degradation, less characterized
Other Linkages 1% Minor or uncharacterized roles

The data clearly indicates that the ubiquitination cascade facilitated by the recruited VHL complex overwhelmingly produces K48 linkages, ensuring the efficient destruction of the POI.

Table of Mentioned Compounds

Compound/Protein Name Abbreviation/Synonym
This compound VHL Ligand
Von Hippel-Lindau VHL
Elongin B -
Elongin C -
Cullin-2 CUL2
RING-box protein 1 RBX1
Hypoxia-Inducible Factor 1-alpha HIF-1α
Bromodomain-containing protein 4 BRD4

Substrate Recognition and Specificity Modulation

Proteasomal Degradation Pathway Downstream of this compound Activity

The activity of a PROTAC containing this compound initiates a catalytic cycle that culminates in the destruction of the target protein by the proteasome. nih.govnih.gov This process unfolds through a sequence of precisely orchestrated molecular events.

First, the heterobifunctional PROTAC molecule enters the cell. One arm of the PROTAC, the POI-binding ligand (in the case of PROTAC 14, a selective androgen receptor modulator), binds to the target protein (Androgen Receptor). nih.govscienceopen.com The other arm, this compound (a nutlin derivative), simultaneously recruits the MDM2 E3 ubiquitin ligase. nih.govscienceopen.commdpi.com This dual binding results in the formation of a key ternary complex: POI-PROTAC-E3 ligase. nih.govelifesciences.orgbiorxiv.orgelifesciences.org The formation of this complex is the critical first step, bringing the E3 ligase into close proximity with the target protein, a protein it would not normally interact with. nih.govthno.org

Once the ternary complex is formed, the catalytic function of the E3 ligase is harnessed. MDM2, a RING-type E3 ligase, facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the target protein. nih.govwikipedia.orgmdpi.com This process, known as ubiquitination, involves a cascade: an E1 activating enzyme first activates ubiquitin in an ATP-dependent manner and transfers it to an E2 conjugating enzyme. mdpi.comnih.gov The E2~ubiquitin conjugate then interacts with the MDM2 in the ternary complex, which catalyzes the final transfer of ubiquitin to the POI. nih.govbpsbioscience.com This process is repeated to form a polyubiquitin chain on the target protein, which acts as a recognition signal for the proteasome. nih.govtandfonline.com

The polyubiquitinated POI is then recognized and shuttled to the 26S proteasome. nih.govtandfonline.com The proteasome, a large multi-protein complex, unfolds and degrades the tagged protein into small peptide fragments, effectively eliminating it from the cell. nih.govthno.org After the POI is degraded, the PROTAC molecule is released and can recruit another target protein and E3 ligase, acting catalytically to induce multiple rounds of degradation. nih.govscienceopen.comnih.gov A unique aspect of using an MDM2 ligand like nutlin is its dual mechanism of action; by binding to MDM2, it not only recruits the ligase to the new target but also disrupts the natural interaction between MDM2 and the tumor suppressor p53, leading to p53 stabilization and activation of its tumor-suppressive functions. nih.govfrontiersin.org

Comparative Mechanistic Analyses of this compound with Other E3 Ligase Ligands

While over 600 E3 ligases are encoded in the human genome, PROTAC technology has predominantly utilized a small number, with Cereblon (CRBN) and von Hippel-Lindau (VHL) being the most common, alongside MDM2 and cIAP. nih.govscienceopen.commdpi.com The choice of E3 ligase can significantly impact the efficacy, selectivity, and scope of PROTACs. A comparative analysis of MDM2, recruited by this compound, with VHL and CRBN reveals key mechanistic differences.

MDM2 is a monomeric RING E3 ligase, meaning a single protein contains the domains for both substrate recognition and E2 enzyme binding. nih.gov In contrast, VHL and CRBN are substrate receptor proteins that are components of larger, multi-subunit Cullin-RING Ligase (CRL) complexes. embopress.orgnih.gov VHL is part of the CRL2VHL complex, which includes Cullin 2, Elongin B, Elongin C, and Rbx1. oup.comacs.org CRBN is the substrate receptor for the CRL4CRBN complex, comprising Cullin 4A, DDB1, and Roc1. frontiersin.orgbinasss.sa.crwikipedia.orgguidetopharmacology.org This fundamental structural difference—monomeric versus multi-subunit—underpins variations in their regulation and function.

Table 1: Comparison of E3 Ligase Complex Components

FeatureMDM2von Hippel-Lindau (VHL)Cereblon (CRBN)
Ligase TypeMonomeric RING E3 Ligase nih.govSubstrate Receptor for CRL2 Complex oup.comnih.govSubstrate Receptor for CRL4 Complex binasss.sa.crguidetopharmacology.org
Core ComponentsMDM2 protein nih.govVHL, Cullin 2, Rbx1, Elongin B, Elongin C oup.comCRBN, Cullin 4A, DDB1, Roc1 binasss.sa.crwikipedia.org
Recruiting Ligand ExampleNutlins (e.g., in PROTAC 14) nih.govscienceopen.comVH032 mdpi.comPomalidomide frontiersin.orgmdpi.com
Natural Substrate Examplep53 wikipedia.orguniprot.orgHIF-1α oup.comIKZF1, IKZF3 binasss.sa.cr

The mechanism of target ubiquitination also differs. As a RING E3, MDM2 facilitates the direct transfer of ubiquitin from the E2 enzyme to the substrate. nih.govfrontiersin.org The CRL complexes for VHL and CRBN function similarly, with the RING-box protein (Rbx1/Roc1) recruiting the E2 enzyme and orienting it for ubiquitin transfer. embopress.orgnih.gov However, the stability and formation of the ternary complex (POI-PROTAC-E3 ligase) can be influenced by the specific E3 ligase recruited, which in turn affects degradation efficiency. elifesciences.orgbiorxiv.orgelifesciences.org Studies have shown that for the same target protein, a CRBN-recruiting PROTAC may be more effective than a VHL- or MDM2-recruiting one, or vice-versa, highlighting that there is no universally superior E3 ligase. frontiersin.orgmdpi.com For instance, some studies have found MDM2-based PROTACs to be less potent than their CRBN or VHL counterparts, while others show high efficacy. frontiersin.orgscienceopen.comtandfonline.com The success is often target- and cell-type dependent.

Furthermore, the expression patterns and endogenous roles of these ligases can influence PROTAC activity and potential resistance mechanisms. CRBN and VHL are broadly expressed, making them suitable for a wide range of applications. mdpi.com MDM2 is frequently overexpressed in various cancers, which could be advantageous when designing cancer-specific therapies. nih.govnih.gov However, resistance to PROTACs can emerge through mutations in the components of the recruited E3 ligase complex. tandfonline.com The complexity of the multi-subunit CRLs may offer more potential points for resistance mutations compared to a monomeric E3 like MDM2.

Table 2: Comparative Mechanistic Features of Recruited E3 Ligases

Mechanistic FeatureMDM2 (recruited by Ligand 14)VHLCRBN
StructureMonomeric nih.govMulti-subunit (CRL2) oup.comMulti-subunit (CRL4) binasss.sa.cr
Ubiquitination MechanismDirect transfer from E2 to substrate (RING-type) nih.govfrontiersin.orgDirect transfer from E2 to substrate (RING-type) embopress.orgnih.govDirect transfer from E2 to substrate (RING-type) embopress.orgnih.gov
Reported PROTAC EfficacyVariable; can be highly effective but sometimes less so than VHL/CRBN recruiters frontiersin.orgscienceopen.comGenerally high and potent mdpi.comGenerally high and potent; most commonly used mdpi.commdpi.com
Dual Action PotentialYes (e.g., p53 stabilization via nutlin-based ligands) nih.govNoNo (though ligands are immunomodulatory) guidetopharmacology.org

Discovery and Rational Design Strategies for E3 Ligase Ligand 14 and Analogues

Historical Development of Small-Molecule E3 Ligase Ligands for TPD

The concept of hijacking the ubiquitin-proteasome system originated with peptide-based ligands. Early PROTACs utilized peptidic moieties to recruit E3 ligases such as the Skp1–Cullin–F box complex (SCFβ-TRCP) and the von Hippel-Lindau (VHL) tumor suppressor protein. nih.gov For instance, a peptide sequence from the Hypoxia-Inducible Factor 1α (HIF-1α), ALAPYIP, was among the first recruiters used for VHL. nih.gov However, these first-generation degraders suffered from poor cell permeability, low synthetic tractability, and biological instability, which limited their therapeutic potential. nih.gov

The field was revolutionized by the discovery and implementation of non-peptidic, small-molecule E3 ligase ligands. biosynth.com This shift ushered in the era of drug-like PROTACs with potent and selective degradation activity. biosynth.com Among the first E3 ligases to be successfully targeted with small molecules for TPD were Mouse Double Minute 2 homolog (MDM2), cellular Inhibitor of Apoptosis (cIAP), VHL, and cereblon (CRBN). nih.gov

A landmark development was the creation of a nonpeptidic PROTAC by Schneekloth and coworkers in 2008, which utilized the small molecule Nutlin to recruit the MDM2 E3 ligase to degrade the Androgen Receptor (AR). nih.gov This molecule was designated PROTAC 14. nih.gov Subsequently, the development of small-molecule ligands for VHL and CRBN, such as the thalidomide-based immunomodulatory drugs (IMiDs) for CRBN, dramatically expanded the scope and applicability of TPD, making them the most prevalently used E3 ligases in PROTAC design. biosynth.comnih.govresearchgate.net The discovery of ligands for the IAP family also provided crucial alternatives for developing degraders, known as SNIPERs (Specific and Nongenetic IAP-Dependent Protein Erasers). researchgate.net E3 ligase Ligand 14 emerged from research focused on developing potent IAP ligands for creating novel degraders. nih.govmedchemexpress.com

Ligand Discovery Methodologies for E3 Ligase Ligands

The expansion of the E3 ligase toolbox beyond the well-established VHL and CRBN is a primary objective in the TPD field. nih.gov This requires innovative and robust ligand discovery methodologies to identify novel binders for the hundreds of other E3 ligases. nih.govglpbio.com Various screening and design strategies have been employed to meet this challenge.

High-Throughput Screening (HTS) involves the rapid, automated testing of large libraries of chemical compounds to identify "hits" that modulate a specific biological target. medchemexpress.com In the context of TPD, HTS assays are designed to detect the binding of small molecules to a target E3 ligase. chemscene.com These initial hits, even if they have modest affinity, provide a critical starting point for medicinal chemistry optimization. medchemexpress.com

A notable success for this method was the discovery of ligands for the E3 ligase KLHDC2. medchemexpress.com Researchers utilized a fluorescence polarization-based HTS to screen for small molecules that bind to the Kelch domain of KLHDC2. medchemexpress.comtandfonline.com This campaign successfully identified a novel tetrahydroquinoline scaffold. medchemexpress.com Subsequent derivatization of this hit scaffold led to the development of PROTACs capable of potently degrading the well-known target BRD4 in cells. medchemexpress.comtandfonline.com This work represents the first demonstration that a noncovalent, PROTAC-compatible E3 ligase ligand can be discovered through an affinity-based HTS campaign. medchemexpress.comtandfonline.com

Table 1: E3 Ligase Ligands Discovered via High-Throughput Screening

E3 LigaseScreening MethodDiscovered Ligand ScaffoldApplication
KLHDC2Fluorescence Polarization HTSTetrahydroquinolinePROTACs for BRD4 degradation medchemexpress.comtandfonline.com

Fragment-Based Lead Discovery (FBLD) has become a powerful and effective strategy for identifying ligands for challenging targets like E3 ligases. nih.gov This approach screens libraries of low-molecular-weight compounds, or "fragments," which typically adhere to the "rule-of-three" (e.g., molecular weight < 300 Da). nih.gov Because of their small size, fragments can explore chemical space more efficiently and bind with high ligand efficiency to small pockets on a protein's surface. nih.gov Hits from fragment screens serve as starting points for elaboration into more potent leads. nih.gov

FBLD has been successfully applied to several E3 ligases:

Von Hippel-Lindau (VHL): In one campaign, a library of 1,200 fragments was screened against VHL using differential scanning fluorimetry (DSF) and nuclear magnetic resonance (NMR). This effort resulted in 82 validated hits, with crystallography confirming 18 true hits binding to novel pockets on the VHL surface.

KEAP1: A crystallographic screen of 330 non-covalent fragments against the CRL3 E3 ligase KEAP1 identified key interactions at the interface with its substrate, NRF2. These fragment hits were elaborated through significant medicinal chemistry efforts into a potent compound, KI-696, which served as a high-quality chemical probe.

KLHL12: An NMR-based fragment screen for the E3 ligase KLHL12, which is differentially expressed and absent in heart tissue, yielded hits that were optimized into mid-nanomolar binders. These were subsequently converted into effective PROTACs for targets such as Bcl-xL and β-catenin.

DNA-Encoded Library (DEL) technology provides access to an immense chemical space by attaching a unique DNA barcode to each chemical compound in a library. The screening process involves incubating the library with a target protein, washing away non-binders, and then identifying the bound compounds by sequencing their DNA tags. This affinity-based selection is highly efficient for finding ligands, as binding is sufficient for a PROTAC application, and can identify binders with affinities from the low nanomolar to micromolar range.

DEL screening is particularly well-suited for TPD for several reasons:

Direct Ligand Discovery: DELs can be screened against a purified E3 ligase to discover novel binders. The DNA tag's attachment point provides a natural and synthetically accessible vector for linker installation to create a PROTAC.

Ternary Complex Screening: The platform can be adapted to screen for pre-formed PROTACs. Libraries can be built where a known E3 ligand is attached to the DNA headpiece, followed by a variety of linkers and potential protein-of-interest (POI) ligands. Screening this library against the POI can directly identify combinations that form a stable ternary complex. For example, a DEL screen against the BRD4 protein in the presence of the VHL E3 ligase complex identified a potent BRD4 degrader with a 17 nM degradation concentration (DC50) directly from the library without further optimization.

Computational approaches, including virtual screening (VS) and molecular docking, are indispensable tools for the rational design and discovery of E3 ligase ligands. medchemexpress.com VS allows for the rapid in silico screening of vast compound databases to identify potential binders, which can then be tested experimentally. researchgate.net These methods can be structure-based, relying on the 3D structure of the target protein, or ligand-based, using information from known active compounds.

Computational strategies have been instrumental in several discovery efforts:

UHRF1 Ligand Discovery: Extensive computational methods were used to screen a library of 200,000 compounds to identify potential inhibitors of the UHRF1-Lig1 protein-protein interaction. nih.gov This virtual screen identified 130 candidate compounds that were then validated experimentally. nih.gov

VHL Inhibitor Identification: A combined strategy using both ensemble-based and ligand-based virtual screening was employed to find potential inhibitors against VHL from the Specs database, enhancing the precision of hit identification.

Smad3 Ligand for PROTACs: Researchers designed a new PROTAC by combining a VHL ligand with a Smad3 ligand that was discovered through virtual screening of the Enamine compound library using molecular docking.

Chemoproteomic strategies, particularly those involving activity-based protein profiling (ABPP), have emerged as a powerful platform for discovering novel E3 ligase recruiters, especially covalent ligands. glpbio.com This approach uses reactive chemical probes to map ligandable sites—often reactive cysteines—across the proteome or on a specific protein, providing starting points for drug discovery. glpbio.com Covalent ligands can offer robust and durable target engagement.

This methodology has successfully expanded the E3 ligase toolbox:

RNF4 Recruiter Discovery: An ABPP-based covalent ligand screen was used to identify small molecules that react with the E3 ligase RNF4. The screen identified a hit that covalently binds to zinc-coordinating cysteines (C132 and C135) in the RNF4 RING domain without disrupting its enzymatic activity. This initial hit was optimized and incorporated into a bifunctional degrader, CCW 28-3, which successfully induced RNF4-dependent degradation of BRD4.

RNF114 and DCAF16 Ligands: Covalent screening platforms have also yielded recruiters for the E3 ligases RNF114 and DCAF16. For RNF114, researchers used ABPP to discover synthetic fragments that could mimic the function of the natural product nimbolide (B1678885), which covalently targets a cysteine on RNF114. These fragments were then used to build degraders for oncology targets like BRD4 and BCR-ABL.

Table 2: Examples of E3 Ligases and Ligands Discovered Through Various Methodologies

E3 LigaseDiscovery MethodLigand/ScaffoldKey Finding
IAP Rational Design/Medicinal ChemistryThis compound Functionalized IAP ligand for creating Androgen Receptor degraders nih.govmedkoo.com
VHL Fragment-Based Lead Discovery (FBLD)Various fragment hitsIdentified novel, ligandable pockets on the VHL surface
KEAP1 Fragment-Based Lead Discovery (FBLD)KI-696Potent probe for the KEAP1-NRF2 protein-protein interaction
RNF4 Covalent Ligand Screening (ABPP)CCW 28-3Covalent recruiter enabling RNF4-dependent degradation of BRD4
KLHDC2 High-Throughput Screening (HTS)TetrahydroquinolineFirst noncovalent, PROTAC-compatible E3 ligand from an affinity-based HTS medchemexpress.com

Virtual Screening (VS) and Computational Docking Studies (e.g., E3Docker)

Structure-Guided Design Principles for this compound and its Derivatives

The development of this compound, a functionalized Inhibitor of Apoptosis Protein (IAP) ligand, is rooted in the strategic design of molecules that can effectively recruit IAP E3 ligases for targeted protein degradation. medchemexpress.comnih.gov IAP-based PROTACs, also known as Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs), leverage ligands that bind to the BIR domain of IAPs, such as XIAP and cIAP1. nih.govnih.gov The initial discovery of IAP ligands for this purpose began with compounds like methyl bestatin (B1682670), which were later refined to develop more potent, non-peptidic antagonists. explorationpub.com

The rational design of this compound and its analogues is guided by the goal of optimizing interactions within the ternary complex, which consists of the target protein, the PROTAC, and the E3 ligase. This involves a deep understanding of the structural requirements for efficient binding to the IAP E3 ligase.

Design of Linker Chemistries and Optimizing Linker Length/Composition for this compound PROTACs

The linker connecting this compound to a target protein ligand is a critical determinant of the resulting PROTAC's efficacy. The length, composition, and flexibility of the linker are pivotal in enabling the formation of a stable and productive ternary complex. rsc.org The optimization of these linker parameters is essential for achieving the correct spatial orientation of the target protein and the E3 ligase to facilitate efficient ubiquitination.

Research into IAP-based PROTACs has demonstrated that both the composition and length of the linker can significantly impact the degradation efficiency. For instance, the use of polyethylene (B3416737) glycol (PEG) or alkyl chains of varying lengths can modulate the potency of the PROTAC. The choice of linker chemistry must be empirically optimized for each specific target protein and ligand pair to ensure maximal degradation.

Table 1: Impact of Linker Composition and Length on IAP-Based PROTAC Activity

IAP LigandTarget LigandLinker TypeLinker LengthObserved Effect on DegradationReference
Bestatin DerivativeAll-trans retinoic acidPEGVariedLinker length influenced degradation efficiency of CRABP2. nih.gov
LCL161 DerivativeBCL-XL inhibitor (ABT-263)Alkane vs. PEGVariedAlkane linkers generally showed improved cytotoxicity compared to PEG-based linkers. acs.org
IAP antagonist 1BCL-XL inhibitor (ABT-263)Short alkanen=2Among the most potent degraders in the series. acs.org

This interactive table allows sorting by linker type and length to visualize trends in PROTAC optimization.

Identification of Optimal Tethering Points on this compound

The point at which the linker is attached to this compound is a crucial factor in the design of a successful PROTAC. An appropriate attachment point should allow the ligand to maintain its high binding affinity for the IAP E3 ligase while positioning the linker in a solvent-exposed region to avoid steric hindrance within the ternary complex.

For IAP ligands, structure-activity relationship (SAR) studies and the analysis of co-crystal structures are instrumental in identifying suitable tethering points. chemscene.com For instance, in methyl bestatin, the methyl ester group was identified as being solvent-exposed, making it a suitable point for linker attachment. nih.gov In the case of this compound, the phenol (B47542) group serves as a functional handle for the conjugation of a linker, indicating a rationally designed exit vector for PROTAC synthesis.

Table 2: Characterized Tethering Points on IAP Ligands for PROTAC Development

IAP LigandIdentified Tethering PointRationale/Method of IdentificationReference
Methyl bestatinMethyl esterSolvent-exposed based on SAR studies. nih.gov
This compoundPhenol groupIncorporated as a functional handle for linker conjugation.

This table can be filtered by the IAP ligand to quickly find information on its validated attachment points.

Strategies for Enhancing this compound Affinity and Selectivity

Enhancing the binding affinity and selectivity of this compound for IAPs is a key objective in the development of more potent and specific PROTACs. Higher affinity can lead to the formation of more stable ternary complexes and, consequently, more efficient protein degradation.

Strategies to achieve this include the modification of the core structure of the IAP ligand. The evolution from early peptidic IAP ligands to more drug-like, non-peptidic molecules has been a significant step in improving affinity and cellular permeability. explorationpub.com Furthermore, the introduction of specific chemical moieties can enhance binding interactions. For example, the development of methyl-substituted VHL ligands has been shown to improve potency, a strategy that could be explored for IAP ligands as well.

Selectivity of the final PROTAC can also be tuned by modulating the E3 ligase ligand. While this compound targets both XIAP and cIAP, designing analogues with preferential binding to a specific IAP member could lead to more selective degradation, potentially reducing off-target effects.

Development of Novel E3 Ligase Ligand-Based Modalities

The versatility of this compound extends beyond its use in conventional bivalent PROTACs. Researchers are exploring novel modalities that incorporate this and similar IAP ligands to achieve more sophisticated control over protein degradation.

Dual-Ligand PROTACs Incorporating this compound

Dual-ligand PROTACs, which feature two copies of the E3 ligase ligand and/or two copies of the target protein ligand, represent an emerging strategy to enhance the avidity and potency of protein degraders. nih.gov The rationale behind this approach is that the increased local concentration of the ligands can promote the formation of more stable and long-lived ternary complexes. nih.govrsc.org

A convergent synthetic approach, often utilizing building blocks like L-aspartic acid, allows for the modular construction of these multivalent molecules. nih.gov While specific examples incorporating this compound are still emerging, the principles established with other E3 ligase ligands suggest that dual-IAP-ligand PROTACs could achieve superior degradation efficacy compared to their monomeric counterparts. nih.gov

Bioorthogonal E3 Ligase Ligand Strategies for Conditional Degradation

Bioorthogonal chemistry offers a powerful tool for achieving conditional protein degradation, allowing for the activation of a PROTAC at a specific time and location. frontiersin.org This strategy often involves the administration of two smaller, more cell-permeable precursor molecules that assemble into the active PROTAC within the cell via a bioorthogonal reaction, such as an inverse-electron-demand Diels-Alder reaction between a tetrazine and a trans-cyclooctene (B1233481) (TCO). explorationpub.com

This "in-cell click" approach can be applied to IAP-based PROTACs. For instance, an IAP ligand functionalized with a tetrazine could be co-administered with a target protein ligand bearing a TCO. Their intracellular reaction would then generate the active PROTAC, providing spatiotemporal control over protein degradation. frontiersin.orgmdpi.com This strategy holds promise for reducing off-target effects and improving the therapeutic window of IAP-recruiting degraders. frontiersin.org

Structural and Biophysical Characterization of E3 Ligase Ligand 14 Interactions

Protein-Ligand Interaction Analysis of E3 Ligase Ligand 14 with Cognate E3 Ligases

The interaction of small molecule ligands with their protein targets is fundamental to their function. For this compound, this involves its binding to the BIR (Baculoviral IAP Repeat) domains of IAP proteins. medchemexpress.comaacrjournals.org Several biophysical techniques are employed to elucidate the specifics of these interactions at an atomic level.

X-ray crystallography is a primary method for determining the three-dimensional structure of protein-ligand complexes at atomic resolution. This technique would provide precise information on the binding mode of this compound within the BIR domains of cIAP1, cIAP2, or XIAP. Such a study would reveal the specific amino acid residues involved in the interaction, the conformation adopted by the ligand upon binding, and the network of hydrogen bonds, hydrophobic interactions, and other forces that stabilize the complex.

While crystal structures for other Smac-mimetic compounds in complex with XIAP BIR3 domains are available in the Protein Data Bank (PDB), such as PDB IDs 2JK7 and 3CLX, no specific crystallographic data for the complex of this compound with any IAP protein has been publicly deposited. rcsb.orgrcsb.org

Currently, there are no published cryo-EM studies specifically detailing the structure of an IAP E3 ligase complex bound to this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile tool for studying protein-ligand interactions in solution, providing information on binding affinity, kinetics, and the dynamics of the complex. springernature.comnih.gov Techniques like Saturation Transfer Difference (STD) NMR can identify which parts of the ligand are in close contact with the protein, a process known as epitope mapping. d-nb.infonih.gov Other NMR experiments can monitor chemical shift perturbations in the protein upon ligand binding to map the binding site.

While general NMR methods for assessing protein-ligand binding are well-established, specific NMR data characterizing the binding dynamics of this compound with IAP proteins are not available in the public domain. A certificate of analysis for a related compound, CST 530, confirms its structure via ¹H NMR and mass spectrometry, but this does not provide information on its interaction with the target protein. tocris.com

Cryo-Electron Microscopy (Cryo-EM) Investigations of Multi-Protein Complexes

Conformational Changes in E3 Ligases Induced by this compound Binding

The binding of a ligand to a protein often induces conformational changes that are critical for its biological function. In the case of IAP antagonists, ligand binding to the BIR domains can trigger a conformational change that promotes the E3 ligase's auto-ubiquitination and subsequent degradation. aacrjournals.org This allosteric activation is a key mechanism for sensitizing cancer cells to apoptosis.

Investigating these conformational changes would typically involve a combination of structural methods like X-ray crystallography or cryo-EM to compare the apo (unbound) and holo (ligand-bound) states of the E3 ligase. Spectroscopic techniques such as circular dichroism or fluorescence spectroscopy could also provide insights into global conformational shifts. However, specific studies detailing the conformational changes in IAP proteins upon binding of this compound have not been published.

Allosteric Regulation of E3 Ligase Activity through this compound Binding

Allosteric regulation refers to the process by which binding of a ligand at one site on a protein affects the protein's activity at a different site. nih.gov Small molecule IAP antagonists function as allosteric activators of the E3 ubiquitin ligase activity of cIAP-1 and cIAP-2. aacrjournals.org This leads to their self-destruction and prevents them from inhibiting apoptosis. The binding of this compound to the BIR domain would be expected to allosterically modulate the catalytic RING domain of the IAP protein.

Biochemical assays measuring the ubiquitination activity of the IAP E3 ligase in the presence and absence of this compound would be required to quantify this allosteric effect. While the general principle is understood for this class of compounds, specific quantitative data on the allosteric regulation of IAP activity by this compound is not documented in available research.

Structural Elucidation of Ternary Complexes Involving this compound, POI, and E3 Ligase

As this compound is designed for use in PROTACs, a critical aspect of its characterization is the structure of the ternary complex, which consists of the IAP E3 ligase, the PROTAC molecule (containing Ligand 14), and the Protein of Interest (POI) targeted for degradation. portlandpress.comnih.gov The formation of a stable and productive ternary complex is essential for efficient ubiquitination of the POI.

Structural elucidation of such a complex, likely through X-ray crystallography or cryo-EM, would provide invaluable insights into the protein-protein interactions induced by the PROTAC. rcsb.orgnih.gov This information is crucial for understanding the principles of cooperativity and for the rational design of more effective and selective degraders.

To date, no crystal structures or cryo-EM maps of a ternary complex involving this compound have been deposited in public databases.

Mapping Protein-Protein Interaction (PPI) Interfaces within this compound Complexes

The efficacy of Proteolysis-Targeting Chimeras (PROTACs) derived from this compound hinges on the formation of a stable ternary complex, which brings a target protein into proximity with the E3 ubiquitin ligase machinery. This compound is a functionalized small molecule that targets the Inhibitor of Apoptosis (IAP) family of proteins, specifically cIAP1 and XIAP, acting as a Smac mimetic. medkoo.com It achieves this by binding to the Baculoviral IAP Repeat (BIR) domains, which are crucial for the protein-protein interactions (PPIs) that regulate apoptosis and signal transduction. nih.gov Mapping the precise PPI interfaces within these complexes is therefore fundamental to understanding the mechanism of action and to the rational design of effective protein degraders. nih.gov

The characterization of these interaction interfaces is accomplished through a combination of high-resolution structural biology techniques, biophysical assays, and computational modeling. jove.comsigmaaldrich.comnih.gov Methods such as X-ray crystallography provide static, atomic-level snapshots of the interactions, while Nuclear Magnetic Resonance (NMR) spectroscopy offers insights into the dynamics of these complexes in solution. researchgate.netrcsb.org Complementary biophysical techniques, including Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC), are employed to quantify the binding affinities and thermodynamics of both the binary (ligand-E3 ligase) and ternary (ligand-E3 ligase-target protein) complexes. jove.como2hdiscovery.co

Table 1: Biophysical and Structural Methods for PPI Interface Mapping

Technique Measures Information Provided
X-Ray Crystallography Electron density of crystallized molecules Provides a high-resolution, 3D static model of the protein-ligand complex, revealing specific atomic contacts, bond angles, and distances. rcsb.org
NMR Spectroscopy Nuclear spin properties in a magnetic field Identifies binding interfaces by monitoring chemical shift perturbations (CSPs) and determines the solution-state conformation of the ligand and protein. nih.govresearchgate.netnih.gov
Surface Plasmon Resonance (SPR) Changes in refractive index near a sensor surface Measures real-time binding kinetics (association/dissociation rates) and affinity (KD) of binary and ternary complexes. o2hdiscovery.cocytivalifesciences.com
Isothermal Titration Calorimetry (ITC) Heat changes upon molecular binding Determines binding affinity (KD), stoichiometry (n), and thermodynamic parameters (enthalpy and entropy) of the interaction. nih.govjove.com
Computational Docking In silico prediction of binding modes Models the likely conformation of the ligand within the protein's binding site and predicts key interactions based on energy calculations. sigmaaldrich.com

Detailed structural studies of Smac mimetics, the class to which this compound belongs, in complex with the BIR3 domain of cIAP1 have elucidated the key features of this interaction. These ligands mimic the N-terminal Ala-Val-Pro-Ile (AVPI) tetrapeptide of the endogenous IAP antagonist, Smac/DIABLO, by binding to a conserved surface groove on the BIR3 domain. nih.gov

The binding is characterized by a network of hydrogen bonds and extensive hydrophobic interactions. Analysis of the crystal structure of the cIAP1 BIR3 domain in complex with a representative Smac mimetic (GDC-0152, PDB: 3UW4) reveals critical contact points. rcsb.orgnih.gov The ligand's primary amine, which mimics the N-terminal alanine (B10760859) of Smac, forms a crucial salt bridge with a conserved glutamate (B1630785) residue (Glu314) in the binding pocket. Additional hydrogen bonds form between the ligand's backbone and residues such as Gly306. The remainder of the ligand settles into hydrophobic pockets on the BIR3 surface, making contact with several key residues that stabilize the complex. nih.gov While a specific crystal structure for this compound is not publicly available, its structural similarity to other Smac mimetics allows for the confident mapping of its interaction interface based on these representative structures.

Table 2: Key Residue Interactions at the cIAP1 BIR3 - Smac Mimetic Interface (based on PDB: 3UW4)

Interaction Type Ligand Moiety cIAP1 BIR3 Residue(s)
Hydrogen Bond / Salt Bridge Mimicked N-terminal Amine Glu314
Hydrogen Bond Carbonyl backbones Arg308, Gly306
Hydrophobic Interactions Mimicked Alanine side chain Leu307, Trp310
Hydrophobic Interactions Mimicked Proline side chain Trp323
Hydrophobic Interactions Mimicked Valine/Isoleucine side chains Gln319, Thr322, Trp323

Table 3: Compound and Protein Names

Name Type
This compound Small Molecule
cIAP1 Protein (E3 Ligase)
XIAP Protein (E3 Ligase)
Smac/DIABLO Protein (IAP Antagonist)
GDC-0152 Small Molecule (Smac Mimetic)
MZ1 Small Molecule (PROTAC)
VH032 Small Molecule (VHL Ligand)
JQ1 Small Molecule (BET Inhibitor)

Biological Applications and Functional Studies of E3 Ligase Ligand 14 in Academic Research

E3 Ligase Ligand 14 as a Chemical Probe for Elucidating Ubiquitin Pathway Biology

This compound, by its nature as a specific binder to IAP E3 ligases, serves as a valuable chemical probe for investigating the ubiquitin-proteasome system. acs.organnualreviews.org Chemical probes are small molecules used to study the function of proteins in cellular environments. When incorporated into a PROTAC, this ligand allows researchers to hijack the cellular degradation machinery in a controlled manner, providing insights into the biological roles of specific proteins and the function of the recruited E3 ligases.

The utility of IAP ligands as chemical probes stems from their ability to induce the degradation of a chosen target protein. This induced degradation allows for the study of the downstream consequences of the protein's removal, effectively creating a rapid and reversible protein knockdown. researchgate.net This approach can delineate the roles of cIAP1, cIAP2, and XIAP in the degradation process. For instance, studies using SNIPERs have elucidated the differential involvement of cIAP1 and XIAP in degrading specific targets, revealing nuances in E3 ligase function. thno.org By attaching this compound to a fluorescent tag or a biotin (B1667282) handle, researchers can also develop probes for target engagement assays, such as NanoBRET, to quantify the binding affinity of the ligand to IAP proteins within living cells. rndsystems.com This helps in validating the mechanism of action and selectivity of PROTACs built with this ligand. researchgate.net

Investigating Protein of Interest (POI) Degradability Profiling using this compound-based Degraders

A key application of PROTAC technology is the profiling of proteins to determine their "degradability." By conjugating a single E3 ligase ligand, such as this compound, to a library of ligands for different Proteins of Interest (POIs), researchers can systematically assess which proteins are amenable to IAP-mediated degradation. This approach helps to map the landscape of proteins that can be targeted by this specific E3 ligase family.

IAP-based degraders have successfully targeted a wide array of proteins, demonstrating the broad applicability of this E3 ligase class. Academic research has shown that SNIPERs can effectively degrade proteins implicated in various diseases, particularly cancer. Examples include nuclear hormone receptors, kinases, and epigenetic regulators. nih.govboehringer-ingelheim.com This systematic exploration is crucial for validating new drug targets and understanding the structural and biological factors that govern successful PROTAC-induced degradation. A significant advantage of IAP-based degraders is their ability to induce the simultaneous degradation of the target POI and the cIAP1 protein itself, which can be a promising strategy for cancer therapy. researchgate.netthno.org

Protein of Interest (POI)Target ClassCell LineKey Findings
Androgen Receptor (AR) Nuclear Receptor22Rv1 (Prostate Cancer)Successful degradation of AR, a key driver of prostate cancer. nih.govtargetmol.com
Estrogen Receptor α (ERα) Nuclear ReceptorMCF7 (Breast Cancer)First ERα-targeting SNIPERs achieved complete degradation at 30 μM. rsc.orgnih.gov
BRD4 Epigenetic ReaderHeLaSNIPER(BRD)-1 induced significant degradation of BRD4, cIAP1, and XIAP. thno.org
BCL-XL Apoptosis RegulatorSK-MEL-28 (Melanoma)IAP-based PROTACs efficiently degraded BCL-XL in a proteasome-dependent manner. nih.gov
CRABP-II Cellular Retinoic Acid-Binding ProteinHeLaEarly bestatin-based SNIPERs induced degradation of CRABP-I and CRABP-II. rsc.org
BCR-ABL Fusion Tyrosine KinaseK562 (Leukemia)IAP-recruiting PROTACs achieved degradation of the oncoprotein BCR-ABL. nih.govrndsystems.com
CDK4/6 Cyclin-Dependent KinaseMM.1S (Multiple Myeloma)Novel SNIPERs effectively degraded CDK4 and CDK6 with Dmax > 77% at 0.1 μM. nih.gov

Expanding the "Undruggable" Proteome Through this compound-Enhanced Degradation

A transformative aspect of PROTAC technology is its ability to target proteins that have historically been considered "undruggable" with conventional small-molecule inhibitors. rsc.org These proteins often lack well-defined enzymatic active sites and include transcription factors and scaffolding proteins. PROTACs circumvent this limitation because they only require a binding site on the target, not functional inhibition, to induce degradation.

By serving as the E3 ligase-recruiting component, this compound enables the development of degraders against these challenging targets. nih.gov The IAP family of E3 ligases has been successfully recruited to degrade several undruggable proteins. For example, transcription factors like the Androgen Receptor (AR) and Estrogen Receptor α (ERα), which are key drivers in prostate and breast cancer respectively, have been effectively degraded using IAP-based PROTACs. nih.gov This approach fundamentally differs from traditional inhibitors by eliminating the entire protein scaffold, thereby nullifying all its functions, including non-enzymatic scaffolding roles. This capability significantly broadens the scope of the druggable proteome and opens new avenues for therapeutic intervention in diseases driven by these intractable proteins. rsc.orgresearchgate.net

Application of this compound in Targeted Pathway Modulation Studies

Degrading a specific protein within a biological pathway offers a powerful method to study and modulate that pathway's function. This compound, when part of a PROTAC, becomes a tool for precise pathway intervention. By eliminating a key protein node, researchers can observe the resulting downstream effects and dissect complex signaling networks.

For example, the development of Androgen Receptor (AR) degraders using IAP ligands provides a clear case of targeted pathway modulation. targetmol.com The AR signaling pathway is critical for the growth of prostate cancer cells. By degrading the AR protein, all downstream transcriptional activity is blocked, offering a more complete pathway inhibition than traditional antagonists that only block ligand binding. Similarly, IAP-based PROTACs targeting BCL-XL, an anti-apoptotic protein, directly modulate the intrinsic apoptosis pathway, offering a potential therapeutic strategy for cancers that overexpress this protein. nih.gov This targeted degradation approach allows for a precise "cause-and-effect" analysis in biological studies, linking a protein's presence to specific cellular phenotypes and pathway activities.

Development of Tissue- and Cell-Type Specific Degraders Utilizing this compound

A significant goal in modern drug development is achieving tissue- or cell-type specificity to enhance efficacy and minimize off-target effects. One promising strategy in the PROTAC field is to exploit the differential expression patterns of the >600 E3 ligases across human tissues. boehringer-ingelheim.com PROTACs built with this compound can potentially achieve tissue-selectivity by targeting the IAP family of ligases, whose expression levels vary between different cell types and disease states. nih.govfrontiersin.org

For instance, bioinformatic data reveals that XIAP expression differs across various tissues, which could be leveraged to achieve tissue-specific degradation of disease-causing proteins. nih.gov Researchers have explored this concept by designing IAP-based PROTACs to improve the therapeutic window for certain cancer treatments. A notable example is the development of BCL-XL degraders. While potent, BCL-XL inhibitors can cause dose-limiting toxicity due to their effect on platelets. However, since IAP E3 ligases are expressed at low levels in human platelets, an IAP-based BCL-XL degrader was shown to be less toxic to platelets compared to a standard inhibitor, while retaining potent anti-cancer activity in cell lines where IAPs are expressed. nih.govfrontiersin.org This demonstrates that leveraging the specific expression profile of IAPs with ligands like this compound is a viable strategy for developing safer, more targeted therapies. boehringer-ingelheim.com

Challenges and Future Research Directions for E3 Ligase Ligands

Expansion of the E3 Ligase Repertoire Beyond Canonical Ligases (e.g., CRBN, VHL) for Broader TPD Scope

The development of TPD has heavily relied on ligands for a very small number of E3 ligases, primarily cereblon (CRBN) and von Hippel-Lindau (VHL). nih.govfrontiersin.orgacs.orgnih.govmdpi.com These ligases have been the workhorses of the field because of the availability of well-characterized, high-affinity small molecule ligands. researchgate.net However, the human genome encodes over 600 E3 ligases, representing a vast, untapped resource for TPD. frontiersin.orgrsc.orgelifesciences.org The over-reliance on CRBN and VHL presents several limitations.

Firstly, the expression of CRBN and VHL can vary between different tissues and cell types. researchgate.net Some cancer cells, for instance, have low levels of VHL, which would render VHL-based degraders ineffective. researchgate.net Developing ligands for E3 ligases with tissue-specific or tumor-specific expression could lead to more targeted therapies with fewer side effects. nih.govresearchgate.net For example, the VHL-based degrader DT2216 showed reduced toxicity related to thrombocytopenia because VHL expression is low in platelets. aragen.com

Secondly, expanding the E3 ligase toolbox is a key strategy to overcome potential resistance to therapies that use CRBN or VHL. researchgate.netresearchgate.net Therefore, there is a significant push to discover and develop ligands for other E3 ligases. aragen.com Recent successes include the development of ligands for RNF4, RNF114, DCAF16, and KEAP1, which have been identified through methods like chemoproteomics and DNA-encoded library screening. aragen.com The discovery of a ligand for KLHDC2, another E3 ligase, has also been a notable advancement, expanding the chemical options for TPD applications. arvinas.com

The table below summarizes some of the E3 ligases that are being explored to expand beyond CRBN and VHL.

E3 LigaseDiscovery/Development ApproachPotential Advantage
MDM2 Ligands like nutlin have been incorporated into PROTACs. nih.govTargets the p53 pathway, relevant in many cancers.
cIAP Ligands such as methyl bestatin (B1682670) have been used in SNIPERs (Specific and Nongenetic IAP-dependent Protein Erasers). nih.govMay offer synergistic anti-cancer effects.
RNF114 The natural product nimbolide (B1678885) was identified as a covalent binder through chemoproteomics. nih.govnih.govProvides a novel ligase with a distinct mechanism of recruitment.
KEAP1 The natural product piperlongumine (B1678438) has been shown to recruit KEAP1. cjnmcpu.comExpands the repertoire of usable E3 ligases.
KLHDC2 Small-molecule ligands were discovered and characterized, leading to the development of KLHDC2-based PROTACs. arvinas.comOffers new chemical space for TPD applications.
UBR1 Computational methods are being used to design recruiters for this widely expressed E3 ligase. biorxiv.orgIts broad expression may allow for the degradation of proteins in various cell types. biorxiv.org

Addressing Cell-Type Specificity and Mechanisms of Resistance to E3 Ligase Ligand-based Degraders

A significant challenge in the clinical application of E3 ligase ligand-based degraders is the development of resistance. researchgate.net Cancer cells, in particular, can adapt to long-term treatment with PROTACs by altering the components of the E3 ligase machinery. researchgate.net Resistance can arise from mutations in the target protein or the E3 ligase itself, which prevent the formation of the crucial ternary complex (E3 ligase-degrader-target protein). researchgate.net For example, mutations at the interface where the degrader facilitates the interaction between the E3 ligase and the target protein have been identified as a cause of resistance. cemm.at

Furthermore, the ubiquitous expression of CRBN and VHL makes it difficult to achieve tissue- or cell-type-selective degradation, which could improve the therapeutic window of these drugs. researchgate.net Leveraging E3 ligases that are expressed in a more restricted manner is a promising strategy to enhance cell-type specificity. nih.gov

Researchers are actively investigating these resistance mechanisms to develop strategies to circumvent them. One approach is to use different E3 ligases, as cells that have become resistant to a CRBN-based degrader may still be sensitive to a degrader that utilizes a different E3 ligase. researchgate.net Additionally, understanding the essentiality of certain E3 ligases for cancer cell survival could lead to the development of degraders that are less prone to resistance. researchgate.net

Development of Novel E3 Ligase Ligands and Recruitment Strategies for Under-Explored Ligases

The discovery of new E3 ligase ligands is critical for expanding the TPD toolbox. mdpi.com Traditional methods for ligand discovery are being supplemented by innovative approaches to identify binders for the many under-explored E3 ligases.

One promising strategy is the use of natural products, which often have complex and novel chemical structures. cjnmcpu.com For example, the natural product nimbolide was found to covalently bind to a cysteine residue on the E3 ligase RNF114, enabling the development of RNF114-recruiting degraders. nih.govcjnmcpu.com Similarly, piperlongumine has been identified as a recruiter of KEAP1. cjnmcpu.com While these natural products provide valuable starting points, their structural complexity can be a challenge for chemical synthesis. cjnmcpu.com Therefore, a key goal is to develop simpler, synthetic molecules that mimic the activity of these natural products. cjnmcpu.com

Chemoproteomic platforms, such as activity-based protein profiling (ABPP), are powerful tools for identifying new E3 ligase recruiters. nomuraresearchgroup.com These methods can screen for molecules that bind to E3 ligases in their native cellular environment, which can reveal binding sites that might not be apparent in studies with isolated proteins. nih.gov Covalent ligand discovery, in particular, has been successful in identifying new E3 ligase recruiters by targeting reactive amino acid residues like cysteine. nomuraresearchgroup.com

Advanced Computational and Artificial Intelligence (AI)-Driven Approaches in E3 Ligase Ligand Discovery and Optimization

Molecular docking and molecular dynamics simulations are used to model the formation of the ternary complex and to predict the stability and efficacy of a degrader. researchgate.netmdpi.com These tools can help researchers to design linkers of optimal length and composition and to predict how a degrader will orient the target protein and the E3 ligase for efficient ubiquitination. mdpi.com

AI and machine learning models are being developed to predict ligand-protein interactions, screen large compound libraries virtually, and even generate novel chemical structures for E3 ligase ligands. researchgate.netmdpi.com For example, AI can be trained to recognize the features of molecules that bind to specific E3 ligases, allowing for the rapid identification of promising candidates from virtual libraries. mdpi.com As our understanding of protein structures improves, in part due to advances like AlphaFold, the accuracy and predictive power of these computational tools are expected to increase significantly. frontiersin.orgmdpi.com

Integration of E3 Ligase Ligand Research with Systems Biology and Proteomics for Comprehensive Understanding

To fully understand the impact of E3 ligase ligand-based degraders, it is essential to look beyond the degradation of the intended target and consider the broader effects on the cell. Systems biology and proteomics offer powerful tools for achieving this comprehensive understanding.

Mass spectrometry-based proteomics can be used to monitor the levels of thousands of proteins in a cell simultaneously. nih.gov This allows researchers to confirm the degradation of the target protein and to identify any off-target effects, where the degrader causes the degradation of other proteins. nih.gov This information is crucial for assessing the selectivity and safety of a degrader. Proteomics can also be used to study how the cellular proteome changes in response to treatment, providing insights into the mechanisms of action and potential biomarkers of response.

Systems biology approaches can then be used to integrate this proteomic data with other types of data, such as genomics and transcriptomics, to build models of the cellular networks that are affected by the degrader. This can help to elucidate the complex downstream consequences of degrading a particular protein and to predict how a degrader might interact with other cellular pathways. For example, a proteomic analysis of the E3 ligase LNX1 identified a number of new interacting proteins, providing new insights into its function. plos.org

By combining these advanced approaches, researchers can gain a more complete picture of how E3 ligase ligand-based degraders work, which will be essential for the development of the next generation of safe and effective TPD therapies.

Q & A

Q. What is the mechanistic role of E3 ligase Ligand 14 in PROTAC-mediated protein degradation?

this compound serves as a critical component in proteolysis-targeting chimeras (PROTACs) by recruiting E3 ubiquitin ligases (e.g., VHL or CRBN) to form a ternary complex with the target protein. This complex enables substrate ubiquitination, marking it for proteasomal degradation . Methodologically, its binding affinity and specificity are validated using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with the E3 ligase .

Q. What experimental approaches are used to validate the binding specificity of this compound to its target ligase?

  • Biophysical assays : SPR or ITC to measure binding kinetics (KD values) .
  • Cellular ubiquitination assays : Western blotting to detect polyubiquitination of co-administered target proteins .
  • Competitive binding studies : Use of known E3 ligase inhibitors (e.g., thalidomide for CRBN) to confirm ligand engagement .

Q. How do researchers optimize linker chemistry in PROTACs incorporating this compound?

Linker design is guided by molecular dynamics simulations and X-ray crystallography to ensure optimal spacing and flexibility for ternary complex formation. Common strategies include:

  • Testing polyethylene glycol (PEG) or alkyl-based linkers for hydrophilicity and steric effects .
  • Validating linker length via dose-response degradation assays (DC50 values) in cell lines .

Advanced Research Questions

Q. How can researchers resolve contradictions in substrate selectivity data for this compound across different cellular contexts?

Contradictions often arise due to cell-type-specific expression of E3 ligase co-factors (e.g., Cul2 for VHL). Mitigation strategies include:

  • Proteomic profiling : SILAC-based quantification of ubiquitinated substrates in diverse cell lines .
  • CRISPR knockout models : Eliminating competing E3 ligases to isolate Ligand 14-specific effects .
  • Orthogonal validation : Cross-referencing with ubiquitin remnant profiling (Ubiscan) or immunoaffinity enrichment .

Q. What computational tools are employed to predict ternary complex stability in PROTACs using this compound?

Advanced methods include:

  • Molecular docking : Rosetta or Schrödinger Suite to model PROTAC-E3 ligase-target protein interactions .
  • Free energy calculations : MM/GBSA or alchemical scoring to estimate binding affinities .
  • Cryo-EM : Structural resolution of ternary complexes to refine linker and ligand orientations .

Q. How does tissue-specific E3 ligase availability impact the degradation efficacy of PROTACs utilizing Ligand 14?

Tissue variability in E3 ligase expression (e.g., CRBN in hematopoietic cells vs. VHL in renal cells) necessitates:

  • Transcriptomic analysis : RNA-seq or qPCR to map E3 ligase expression across tissues .
  • In vivo pharmacokinetic studies : Monitoring PROTAC biodistribution and degradation efficiency in xenograft models .

Q. What strategies address off-target ubiquitination by this compound in PROTAC designs?

  • Proteome-wide ubiquitin profiling : To identify non-target substrates .
  • Structure-activity relationship (SAR) studies : Modifying ligand warheads to enhance E3 ligase specificity .
  • Dual-ligand screening : Comparing degradation profiles across multiple E3 ligases (e.g., IAPs vs. CRBN) .

Methodological Resources

  • Key Techniques : Ubiquitination assays , SPR/ITC , cryo-EM .
  • Data Interpretation : Use tools like MaxQuant for ubiquitin remnant analysis and PyMOL for structural visualization .

Note: Avoid non-peer-reviewed sources (e.g., commercial databases); prioritize PubMed-indexed studies and crystallographic data from the PDB.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.